N-Nitroso-N-methyl-4-nitroaniline

Vue d'ensemble

Description

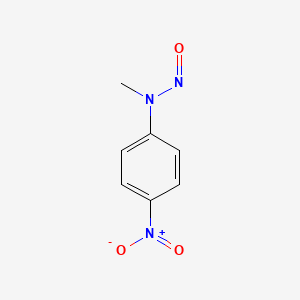

N-Nitroso-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7N3O3 It is characterized by the presence of a nitroso group (-NO) and a nitro group (-NO2) attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Nitroso-N-methyl-4-nitroaniline can be synthesized through the nitrosation of N-methyl-4-nitroaniline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of more complex nitro compounds.

Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings (Fe) with hydrochloric acid (HCl).

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of N-methyl-4-aminoaniline.

Substitution: Formation of halogenated derivatives of this compound.

Applications De Recherche Scientifique

N-Nitroso-N-methyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential mutagenic and carcinogenic properties.

Medicine: Investigated for its role in the development of certain pharmaceuticals.

Industry: Utilized in the production of rubber chemicals and as a stabilizer in the manufacture of explosives.

Mécanisme D'action

The mechanism of action of N-Nitroso-N-methyl-4-nitroaniline involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, protein modification, and oxidative stress, contributing to its mutagenic and carcinogenic effects. The compound primarily targets nucleophilic sites in biomolecules, leading to the formation of adducts and subsequent biological effects .

Comparaison Avec Des Composés Similaires

N-Methyl-4-nitroaniline: Lacks the nitroso group, making it less reactive in certain chemical reactions.

N,N-Dimethyl-4-nitrosoaniline: Contains an additional methyl group, influencing its reactivity and applications.

2,4-Dinitro-N-methylaniline: Contains an additional nitro group, significantly altering its chemical properties and reactivity

Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research make it a compound of significant interest .

Activité Biologique

N-Nitroso-N-methyl-4-nitroaniline (NMNA) is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly as a carcinogen. This article explores the biological effects, mechanisms of action, and relevant studies surrounding NMNA, highlighting its implications in toxicology and environmental health.

This compound belongs to the class of nitrobenzenes and is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Traditional Name | N-methyl-4-nitro-N-nitrosoaniline |

| Chemical Formula | C₇H₈N₄O₃ |

| SMILES | CN(N=O)C1=CC=C(C=C1)N(=O)=O |

| InChI Key | AMTRFSFECFPSHF-UHFFFAOYSA-N |

Carcinogenic Potential

Studies have established that NMNA exhibits significant carcinogenic properties. It has been shown to form DNA adducts, which are critical in the initiation of cancer. For instance, Stiborova et al. (1999) provided direct evidence of NMNA's ability to form deoxyribonucleotide adducts through microsomal activation, indicating a mechanism for its genotoxicity .

Epidemiological studies suggest that dietary exposure to N-nitroso compounds, including NMNA, correlates with increased cancer risk. Notably, long-term animal studies have demonstrated that NMNA induces esophageal tumors in Fischer 344 rats .

The biological activity of NMNA can be attributed to several mechanisms:

- Formation of DNA Adducts : NMNA forms stable adducts with DNA, leading to mutations.

- Inhibition of DNA Repair : The presence of NMNA can impair the cellular mechanisms responsible for repairing DNA damage.

- Oncogene Activation : It has been implicated in the base exchange mutations within oncogenes such as K-ras .

Animal Studies

A pivotal study by Kroeger-Koepke et al. (1983) involved exposing Fischer 344 rats to NMNA through drinking water over a 50-week period. The results indicated a statistically significant increase in esophageal carcinomas among both male and female rats .

Human Epidemiological Data

While direct epidemiological data on human exposure to NMNA is limited, broader studies on N-nitroso compounds have indicated a potential link between dietary intake and various cancers. For instance, research has suggested that individuals with high consumption of processed meats may be at an elevated risk due to the presence of nitrosamines .

Environmental Impact and Degradation

Research has also focused on the environmental degradation of NMNA. A study published in PLOS ONE highlighted the aerobic degradation of N-methyl-4-nitroaniline (MNA), a precursor to NMNA, by soil microorganisms such as Pseudomonas sp. strain FK357 . This finding underscores the potential for microbial bioremediation strategies in mitigating the environmental persistence of nitrosamines.

Propriétés

IUPAC Name |

N-methyl-N-(4-nitrophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-9(8-11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTRFSFECFPSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021002 | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-41-9 | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMT2K8VW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the carcinogenicity of N-Nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) unexpected compared to similar compounds?

A1: Research suggests that while N-Nitroso-N-methylaniline (NMA) and N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) induce tumors in F344 rats, particularly in the esophagus [], p-NO2-NMA does not appear to be carcinogenic. This is surprising because p-NO2-NMA is a potent mutagen in Salmonella typhimurium, while NMA and p-F-NMA are not []. This lack of correlation between mutagenicity and carcinogenicity highlights the complexities of chemical interactions within biological systems. Further research is needed to elucidate the specific mechanisms underlying these observations.

Q2: How are nitro and nitroso derivatives of propellant stabilizers synthesized?

A2: Researchers have developed methods to synthesize various nitro and nitroso derivatives of propellant stabilizers like diphenylamine (DPA) and 1,3-diethyl-l,3-diphenylurea (ethylcentralite or EC) []. For instance, di, tri, and tetranitrodiphenylamines can be produced by reacting nitroanilines and chloronitrobenzenes in a base-activated alumina column []. N-nitroso-N-alkyl compounds, including this compound, are synthesized using nitrosyl acetate in acetic acid as the N-nitrosating agent []. These synthetic methodologies allow for the production of specific derivatives, facilitating further research into their properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.